molecular formula C17H15NO B11436109 1-(4-methylbenzyl)quinolin-4(1H)-one

1-(4-methylbenzyl)quinolin-4(1H)-one

Cat. No.: B11436109
M. Wt: 249.31 g/mol
InChI Key: MZZAIUDZYKVJPH-UHFFFAOYSA-N
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Description

1-[(4-METHYLPHENYL)METHYL]-1,4-DIHYDROQUINOLIN-4-ONE is an organic compound that belongs to the class of quinolines This compound is characterized by the presence of a quinoline core structure with a 4-methylphenylmethyl substituent at the 1-position and a dihydroquinolinone moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(4-METHYLPHENYL)METHYL]-1,4-DIHYDROQUINOLIN-4-ONE can be synthesized through several synthetic routes. One common method involves the condensation of 4-methylbenzylamine with 2-chloroquinoline-3-carbaldehyde under basic conditions, followed by cyclization and reduction steps. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are carried out in solvents like ethanol or dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-METHYLPHENYL)METHYL]-1,4-DIHYDROQUINOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the dihydroquinolinone moiety to a fully reduced quinoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the quinoline core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products:

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Fully reduced quinoline compounds.

    Substitution: Substituted quinoline derivatives with different functional groups at specific positions.

Scientific Research Applications

1-[(4-METHYLPHENYL)METHYL]-1,4-DIHYDROQUINOLIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

1-[(4-METHYLPHENYL)METHYL]-1,4-DIHYDROQUINOLIN-4-ONE can be compared with other similar compounds, such as:

    Quinoline derivatives: These compounds share the quinoline core structure but differ in their substituents and functional groups.

    Dihydroquinolinones: Similar compounds with variations in the substituents at different positions on the quinoline ring.

    4-Methylphenyl derivatives: Compounds with the 4-methylphenyl group attached to different core structures.

Uniqueness: The uniqueness of 1-[(4-METHYLPHENYL)METHYL]-1,4-DIHYDROQUINOLIN-4-ONE lies in its specific combination of the quinoline core with the 4-methylphenylmethyl substituent, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

  • Quinoline
  • 4-Methylquinoline
  • 1,4-Dihydroquinolin-4-one
  • 4-Methylphenylquinoline

Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

1-[(4-methylphenyl)methyl]quinolin-4-one

InChI

InChI=1S/C17H15NO/c1-13-6-8-14(9-7-13)12-18-11-10-17(19)15-4-2-3-5-16(15)18/h2-11H,12H2,1H3

InChI Key

MZZAIUDZYKVJPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC(=O)C3=CC=CC=C32

Origin of Product

United States

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